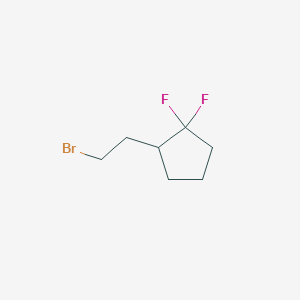
2-(2-Bromoethyl)-1,1-difluorocyclopentane
Vue d'ensemble
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and what conditions are needed for it to react .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. It also includes studying the compound’s stability and reactivity .Applications De Recherche Scientifique
Reaction Dynamics and Intermediate Formation
- The chemical reaction involving 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane and methyllithium leads to the formation of tricyclo[2.1.0.0^1,3]pentane, an intermediate isomer of [1.1.1]propellane. This process demonstrates the transformation and application of related bromoethyl compounds in organic synthesis (Wiberg, McMurdie, McClusky, & Hadad, 1993).
Synthesis and Applications in Heterocycles Formation
- (2‐Bromoethyl)diphenylsulfonium Trifluoromethanesulfonate, related to 2-(2-Bromoethyl)-1,1-difluorocyclopentane, is used as a precursor in the synthesis of heterocycles. This demonstrates its role in organic synthesis, particularly in the formation of cyclic compounds through reactions like epoxidation and cyclopropanation (Matlock, Aggarwal, & McGarrigle, 2016).
Applications in Organic Synthesis and Molecular Transformation
- The reaction involving 1,1-dibromo-2,3-bis(chloromethyl)cyclopropane and methyllithium, leading to an unstable compound that rearranges to cyclopentadiene, showcases the versatility of bromoethyl compounds in organic transformations. This process highlights its potential application in synthesizing and manipulating cyclopentane structures (Wiberg & McClusky, 1987).
Cyclopentane-1,2-Dione Synthesis
- Cyclopentane-1,2-dione synthesis, which uses 2-bromocyclopentanone, a compound related to 2-(2-Bromoethyl)-1,1-difluorocyclopentane, is significant in preparing various organic compounds. This process exemplifies the application of bromoethyl-based compounds in synthesizing intermediates for more complex chemical structures (Wrobel & Cook, 1980).
Selective Separation of Haloalkane Isomers
- A study on solid supramolecular adsorption materials demonstrates the separation of 1-/2-bromoalkane isomers, related to 2-(2-Bromoethyl)-1,1-difluorocyclopentane. This research signifies its potential application in isomer separation, crucial in both academic and industrial settings (Wu et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-bromoethyl)-1,1-difluorocyclopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrF2/c8-5-3-6-2-1-4-7(6,9)10/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRUHYNGXBPAQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)(F)F)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1,1-difluorocyclopentane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



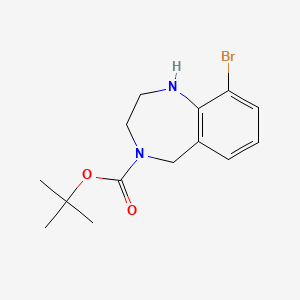
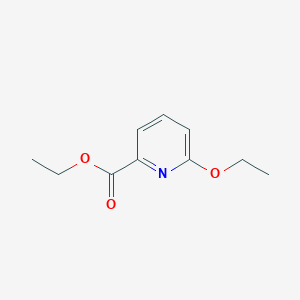
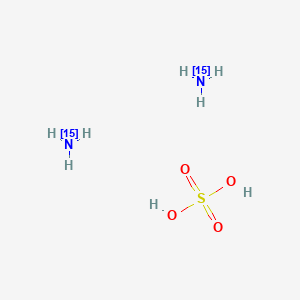
![tert-Butyl N-[1-(2-fluorophenyl)cyclopropyl]carbamate](/img/structure/B1374624.png)
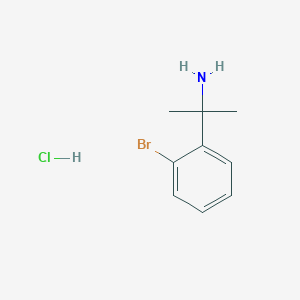
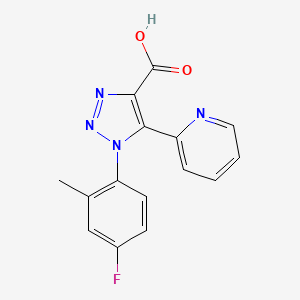
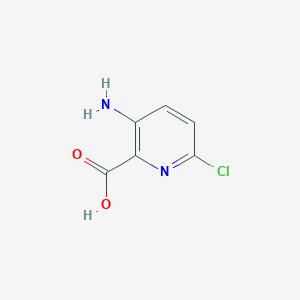
![1-[4-(Aminomethyl)piperidin-1-yl]-2-cyclopentylethanone](/img/structure/B1374629.png)
![Benzenesulfonic acid; 4-[4-[(4-chlorophenyl)-(2-pyridinyl)methoxy]-1-piperidinyl]butanoic acid](/img/structure/B1374632.png)
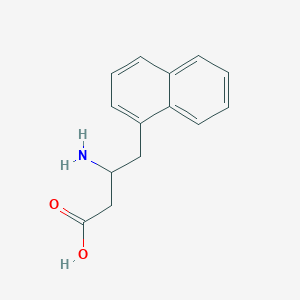
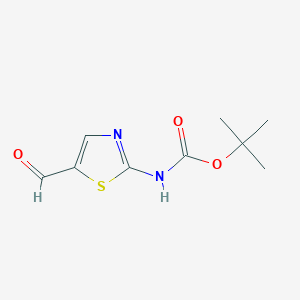

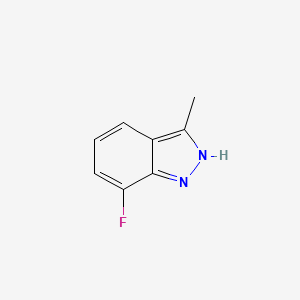
![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)